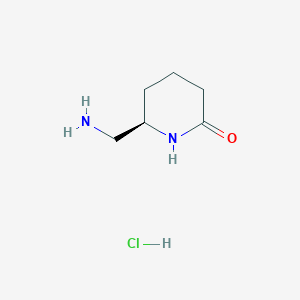

(6R)-6-(Aminomethyl)piperidin-2-one;hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

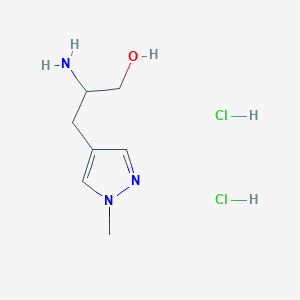

“(6R)-6-(Aminomethyl)piperidin-2-one;hydrochloride” is a chemical compound . It is related to the compound “(S)-5-Amino-piperidin-2-one hydrochloride” which has the empirical formula C5H11ClN2O .

Physical And Chemical Properties Analysis

The molecular weight of a related compound, “(S)-5-Amino-piperidin-2-one hydrochloride”, is 150.61 . For the specific compound “this compound”, the molecular formula is C6H13ClN2O and the molecular weight is 164.63 .Wissenschaftliche Forschungsanwendungen

Diastereoselective Synthesis

A method has been developed for the diastereoselective hydroxylation of 6-substituted piperidin-2-ones, which is efficient for synthesizing amino acids like (2S,5R)-5-hydroxylysine, crucial for collagen and related proteins. This approach demonstrates the compound's utility in asymmetric synthesis, highlighting its role in producing biologically significant molecules (Marin et al., 2002).

Ligand Complex Formation

Ligands based on 2-(aminomethyl)piperidine have been effectively complexed to various metal centers, showing different coordination geometries. This research underlines the compound's versatility in forming complexes that are useful in polymerization reactions, specifically the ring opening polymerisation of rac-lactide, indicating its potential in polymer science (McKeown et al., 2017).

Coordination Complexes and Polymer Science

The interaction of tautomeric amidines with 3-ferrocenylmethylidene-2,4-pentanedione in the presence of K2CO3 forms polymeric coordination complexes of potassium ferrocenyl(hexahydro)pyrimidoxides. This study showcases the ability of (6R)-6-(Aminomethyl)piperidin-2-one derivatives to participate in the formation of novel coordination complexes, potentially applicable in materials science and catalysis (Klimova et al., 2013).

Glycosidase Inhibition

Isofagomine, a potent β-glucosidase inhibitor synthesized from (6R)-6-(Aminomethyl)piperidin-2-one derivatives, is crucial in studying enzyme inhibition and potential therapeutic applications. This work highlights the compound's importance in developing inhibitors for biological and medicinal applications (Jespersen et al., 1994).

Oxidation and Redox Reactions

Studies on the oxidation of primary alcohols to aldehydes and the structure of redox derivatives of 4-(2-amino-2-oxoethyl)-2,2,6,6-tetramethylpiperidine-1-yloxyl provide insights into the compound's role in facilitating selective chemical transformations, significant in synthetic chemistry and materials science (Einhorn et al., 1996; Sen' et al., 2014).

Safety and Hazards

“(S)-5-Amino-piperidin-2-one hydrochloride”, a related compound, has the hazard statements H302 - H319, indicating that it is harmful if swallowed and causes serious eye irritation . It also has the precautionary statements P264 - P270 - P280 - P301 + P312 - P305 + P351 + P338 - P337 + P313, which provide guidance on how to handle and respond to exposure .

Eigenschaften

IUPAC Name |

(6R)-6-(aminomethyl)piperidin-2-one;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N2O.ClH/c7-4-5-2-1-3-6(9)8-5;/h5H,1-4,7H2,(H,8,9);1H/t5-;/m1./s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVJYYNNDVQJTDQ-NUBCRITNSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NC(=O)C1)CN.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@@H](NC(=O)C1)CN.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13ClN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.63 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[(Benzylamino)methyl]thian-4-ol](/img/structure/B2703356.png)

![1,5-diethyl (2Z,4Z)-4-[amino({4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl})methylidene]-2-cyanopent-2-enedioate](/img/structure/B2703359.png)

![2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]-N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]acetamide](/img/structure/B2703367.png)

![1-Phenyl-4-{[(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)thio]acetyl}piperazine](/img/structure/B2703369.png)

![4-{1-[2-(2-chlorophenoxy)ethyl]-1H-benzimidazol-2-yl}-1-(4-fluorophenyl)pyrrolidin-2-one](/img/structure/B2703370.png)

![3-(4-Methylphenyl)-6-[(4-nitrophenyl)methyl]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2703372.png)